N,2-diethyl-6-methylaniline

Physical Property Distillation Thermal Stability

N,2-Diethyl-6-methylaniline (CAS 1177228-31-7) is a substituted aromatic amine characterized by a benzenamine core bearing a methyl group at the 6-position and an ethyl substituent on the nitrogen atom. With a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol, this compound exhibits physicochemical properties that diverge from its close structural analogs due to the specific pattern of alkyl substitution on the ring and the amino nitrogen.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B13310107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-diethyl-6-methylaniline
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NCC)C
InChIInChI=1S/C11H17N/c1-4-10-8-6-7-9(3)11(10)12-5-2/h6-8,12H,4-5H2,1-3H3
InChIKeyDZCOJTARAIFANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Diethyl-6-methylaniline (CAS 1177228-31-7): Substituted Aniline Intermediate for Agrochemical and Specialty Synthesis


N,2-Diethyl-6-methylaniline (CAS 1177228-31-7) is a substituted aromatic amine characterized by a benzenamine core bearing a methyl group at the 6-position and an ethyl substituent on the nitrogen atom . With a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol, this compound exhibits physicochemical properties that diverge from its close structural analogs due to the specific pattern of alkyl substitution on the ring and the amino nitrogen . As a secondary aniline derivative, it serves as a versatile building block in the synthesis of agrochemicals, dyes, and pharmaceutical intermediates, where its distinct steric and electronic profile influences both synthetic utility and product performance .

N,2-Diethyl-6-methylaniline: Why Alkyl-Substituted Anilines Are Not Interchangeable in Synthetic Workflows


Substituted anilines with similar molecular frameworks—such as 2-ethyl-6-methylaniline (MEA) or 2,6-diethylaniline (DEA)—exhibit markedly different physicochemical properties and reactivity profiles due to the position and extent of alkyl substitution on the aromatic ring and the amine nitrogen . The presence of an N-ethyl group in N,2-diethyl-6-methylaniline alters its boiling point, density, and hydrogen-bonding capacity relative to primary aniline analogs, which directly impacts distillation behavior, solubility in reaction media, and electrophilic substitution regioselectivity . In agrochemical intermediate applications, the specific alkyl substitution pattern dictates which herbicide metabolites are formed—MEA is the degradation product of acetochlor and metolachlor, whereas DEA arises from alachlor and butachlor—underscoring that even minor structural variations determine both synthetic utility and environmental fate [1]. Consequently, generic substitution of one alkyl-substituted aniline for another without empirical validation risks altering reaction yields, impurity profiles, and downstream product performance.

N,2-Diethyl-6-methylaniline: Quantitative Differentiation Against Closest Analogs


Boiling Point Elevation: N-Ethyl Substitution Increases Boiling Point by ~30°C Relative to Primary Amine Analog

N,2-Diethyl-6-methylaniline exhibits a predicted boiling point of 258.2 ± 19.0 °C at 760 mmHg . In comparison, its primary amine analog 2-ethyl-6-methylaniline (MEA) has an experimentally determined boiling point of 226-231 °C . This represents an approximate 30 °C elevation in boiling point attributable to the additional N-ethyl substituent, which increases molecular weight and reduces intermolecular hydrogen bonding capacity relative to the primary amine.

Physical Property Distillation Thermal Stability

Density Differential: N-Ethyl Aniline Exhibits Lower Density (0.935 g/cm³) vs. Primary Amine Analog (0.968 g/cm³)

The predicted density of N,2-diethyl-6-methylaniline is 0.935 ± 0.06 g/cm³ . In contrast, 2-ethyl-6-methylaniline (MEA) has an experimentally measured density of 0.968-0.969 g/mL at 25 °C . The approximately 3.4% lower density of the N-ethyl derivative reflects the steric and electronic effects of N-alkylation on molecular packing.

Physical Property Phase Separation Formulation

Structural Divergence: N-Ethyl Substitution Distinguishes Target from Both 2,6-Diethylaniline and N,N-Diethylaniline

N,2-Diethyl-6-methylaniline (C₁₁H₁₇N, MW 163.26) features a secondary amine with one N-ethyl group, a 2-ethyl substituent, and a 6-methyl substituent . This pattern contrasts with 2,6-diethylaniline (DEA, C₁₀H₁₅N, MW 149.24), which bears two ring ethyl groups and a primary amine, and with N,N-diethylaniline (C₁₀H₁₅N, MW 149.23), which has a tertiary amine with no ring alkylation [1]. The combination of a secondary N-ethyl group with asymmetrical ring alkylation (ethyl at C2, methyl at C6) creates a unique electronic environment that influences both the basicity (predicted pKa 4.80 ± 0.20) and the regioselectivity of electrophilic aromatic substitution .

Structural Isomerism Reactivity Selectivity

Agrochemical Metabolite Lineage: N-Ethyl Substituted MEA Derivatives Occupy Distinct Degradation Pathway

In the environmental degradation of chloroacetanilide herbicides, 2-ethyl-6-methylaniline (MEA) is the primary aniline metabolite of acetochlor and metolachlor, while 2,6-diethylaniline (DEA) derives from alachlor and butachlor [1]. N,2-Diethyl-6-methylaniline, as an N-alkylated derivative of MEA, represents a distinct structural entity that may serve as a synthetic precursor or an analytical reference standard in studies of MEA transformation products. The acute toxicity of MEA relative to its parent herbicide has been reported as 6.3-fold higher (metolachlor pathway), whereas DEA exhibits 20.9-fold higher acute toxicity (alachlor pathway), indicating that alkyl substitution patterns on the aniline ring significantly modulate biological activity [2].

Herbicide Metabolism Environmental Fate Analytical Standard

N,2-Diethyl-6-methylaniline: High-Confidence Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of N-Substituted Chloroacetanilide Herbicide Analogs

As a secondary amine with a 2-ethyl-6-methyl substitution pattern, N,2-diethyl-6-methylaniline serves as a direct precursor for generating N-alkylated chloroacetanilide analogs of metolachlor and acetochlor. The N-ethyl group precludes the need for subsequent N-alkylation steps required when using primary amines such as MEA or DEA [1]. The predicted boiling point elevation of ~30 °C relative to MEA enables higher-temperature reaction conditions without premature volatilization, expanding the accessible synthetic window .

Analytical Reference Standard for MEA Transformation Product Identification

In environmental fate studies of acetochlor and metolachlor, MEA is a key degradation product [2]. N,2-Diethyl-6-methylaniline, as an N-alkylated MEA derivative, provides a structurally related reference compound for chromatographic method development (GC-MS, LC-MS/MS) and for distinguishing N-alkylated transformation products from primary amine metabolites. Its distinct retention time and mass spectral fragmentation pattern, driven by the N-ethyl substituent, facilitate unambiguous identification in complex environmental matrices.

Building Block for Substituted Melamine, Ammelide, and Ammeline Derivatives

N,2-Diethyl-6-methylaniline is specifically cited as an aromatic intermediate useful for the preparation of substituted melamines, ammelides, and ammelines . The secondary amine functionality and the sterically hindered aromatic ring (2-ethyl, 6-methyl) modulate the reactivity in triazine-forming condensations, offering a distinct substitution pattern compared to primary aniline-derived triazines. The lower density (0.935 g/cm³) relative to MEA (0.968 g/cm³) also influences phase behavior in aqueous-organic reaction systems .

Electrophilic Substrate for Dye and Pigment Intermediates

The compound undergoes electrophilic substitution reactions characteristic of substituted anilines, but the presence of an N-ethyl group (rather than N-H) and an asymmetrical ring alkylation pattern directs incoming electrophiles to specific ring positions with altered regioselectivity compared to primary aniline analogs . This regiochemical control is valuable in the synthesis of azo dyes and pigments where precise substitution patterns dictate color properties and fastness.

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